molecular formula C12H11N3OS B1296723 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one CAS No. 384858-25-7

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B1296723
CAS No.: 384858-25-7
M. Wt: 245.3 g/mol
InChI Key: IMRKTPVKHSGJLY-UHFFFAOYSA-N
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Description

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one is a heterocyclic compound that contains both a thiophene ring and a benzoimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one typically involves the condensation of thiophene-2-carbaldehyde with 1,2-diaminobenzene, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one is unique due to the combination of both thiophene and benzoimidazole rings in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(thiophen-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-12-14-10-4-3-8(6-11(10)15-12)13-7-9-2-1-5-17-9/h1-6,13H,7H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRKTPVKHSGJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340674
Record name 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384858-25-7
Record name 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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